1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine

Protease inhibition Amide isostere Medicinal chemistry

1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine (CAS 886369-40-0) is a chiral aryl trifluoroethylamine with the molecular formula C10H12F3N and a molecular weight of 203.20 g/mol. It belongs to the class of 1-substituted-2,2,2-trifluoroethylamines, a pharmacologically privileged motif recognized for enhanced metabolic stability and target selectivity in drug design.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
Cat. No. B13546370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C(F)(F)F)N)C
InChIInChI=1S/C10H12F3N/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3
InChIKeyLYKOQELHHVBULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine: A Regiospecific Aryl Trifluoroethylamine Scaffold for Medicinal Chemistry Procurement


1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine (CAS 886369-40-0) is a chiral aryl trifluoroethylamine with the molecular formula C10H12F3N and a molecular weight of 203.20 g/mol . It belongs to the class of 1-substituted-2,2,2-trifluoroethylamines, a pharmacologically privileged motif recognized for enhanced metabolic stability and target selectivity in drug design [1]. The compound features a 2,3-dimethylphenyl substituent positioned alpha to the trifluoromethyl-bearing carbon, creating a stereogenic center that exists in both racemic (CAS 886369-40-0) and enantiomerically resolved forms (e.g., CAS 1212827-33-2 for the (R)-enantiomer, CAS 1213620-43-9 for the (S)-enantiomer) . Commercially available from multiple suppliers at ≥95% purity, this compound serves as a versatile chiral amine building block for the synthesis of fluorinated peptidomimetics, cathepsin inhibitors, and other bioactive molecules where the trifluoroethylamine unit replaces a conventional amide bond [1][2].

Why 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine Cannot Be Replaced by Other Dimethylphenyl Trifluoroethylamine Isomers


Although several regioisomeric dimethylphenyl trifluoroethylamines share the identical molecular formula (C10H12F3N, MW 203.20), their physicochemical and pharmacological properties diverge significantly based on the methyl substitution pattern on the phenyl ring. The 2,3-dimethyl substitution creates a sterically and electronically distinct environment around the stereogenic carbon relative to the 2,4- or 3,5-dimethyl isomers, which can alter receptor binding orientation, metabolic stability, and synthetic accessibility [1]. The trifluoroethylamine moiety itself is a non-basic amine isostere (pKa ~5.7) that cannot be functionally replaced by a conventional ethylamine (pKa >10) without losing the critical hydrogen-bonding geometry to Gly66 and other backbone amides observed in protease inhibitor co-crystal structures [2][3]. Furthermore, the chiral nature of the α-carbon means that enantiomeric purity directly impacts biological activity; procurement of the racemate versus a single enantiomer represents a non-trivial selection decision that generic substitution cannot resolve [1].

Quantitative Comparative Evidence for 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine Versus Closest Analogs


Basicity Modulation: Trifluoroethylamine vs. Ethylamine pKa Difference Drives Enzyme Binding Selectivity

The β,β,β-trifluoroethylamine moiety suppresses amine basicity by approximately 4–5 pKa units relative to the corresponding ethylamine, converting a protonated ammonium species at physiological pH into a neutral, non-basic hydrogen bond donor [1]. This electronic modulation is critical for protease inhibitor design, where the non-basic nitrogen can donate a hydrogen bond to backbone Gly66 in cathepsin K without introducing a charged center [2].

Protease inhibition Amide isostere Medicinal chemistry

Regioisomeric Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Impact on Predicted Physicochemical Properties

The ortho-methyl group in the 2,3-dimethylphenyl isomer introduces greater steric hindrance around the α-carbon compared to the 2,4-dimethylphenyl isomer, which affects both the compound's boiling point and its predicted molecular recognition properties. The 2,3-isomer exhibits a slightly higher boiling point (246.2 ± 40.0 °C) compared to the 2,4-isomer (244.2 ± 40.0 °C), consistent with altered intermolecular interactions . The LogP value of 2.88 for the 2,3-isomer reflects the contribution of the vicinal dimethyl substitution to lipophilicity, which can be fine-tuned by selecting among the 2,3-, 2,4-, or 3,5-regioisomers.

Structure-property relationship Regioisomer comparison Lead optimization

Metabolic Stability Advantage: Trifluoroethylamine Isostere Resistance to Amidases vs. Conventional Amide Bonds

The trifluoroethylamine unit functions as a metabolically stable amide bond replacement that resists enzymatic hydrolysis by amidases and peptidases, in contrast to the conventional amide bond which is susceptible to proteolytic cleavage [1]. This isostere strategy was validated in the clinical cathepsin K inhibitor odanacatib, where amide-to-trifluoroethylamine replacement improved metabolic stability while maintaining potency [1][2]. The electron-withdrawing trifluoromethyl group reduces the electron density on the adjacent nitrogen, making it a poor substrate for oxidative deamination and hydrolytic enzymes that typically process primary and secondary amines [3].

Metabolic stability Peptidomimetic Drug design

Potency Enhancement in Cathepsin K Inhibition: Trifluoroethylamine vs. Amide in Parallel Chemotypes

Direct replacement of the P2-P3 amide bond in dipeptide cathepsin K inhibitors with a trifluoroethylamine isostere yields compounds that are 10- to 20-fold more potent than the corresponding amide derivatives [1]. The optimized compound 8 in the series achieved a Ki of 5 pM against human cathepsin K with >10,000-fold selectivity over other cathepsins, demonstrating that the trifluoroethylamine unit not only enhances potency but also enables exquisite target selectivity [1]. Compound 22 (L-873724) was subsequently identified as a potent and selective non-basic cathepsin K inhibitor through further optimization building on this isostere approach [2].

Cathepsin K Osteoporosis Protease inhibitor

Enantiomeric Purity and Procurement: Racemic vs. Single Enantiomer Specifications for 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine

The target compound is commercially available in both racemic (CAS 886369-40-0) and enantiomerically enriched forms ((R)-enantiomer CAS 1212827-33-2; (S)-enantiomer CAS 1213620-43-9) . The (R)-enantiomer is listed at 95% purity by HPLC , while the (S)-enantiomer is available at ≥95% . The availability of resolved enantiomers enables structure-activity relationship studies where chirality at the α-carbon is pharmacologically relevant, as demonstrated by the stereospecific synthesis methodologies for 1-substituted-2,2,2-trifluoroethylamines [1].

Chiral resolution Enantioselective synthesis Quality control

Patent-Class Coverage: Aryl Trifluoroethylamines as Antihypertensive Agents Requiring Defined Aryl Substitution

U.S. Patent 4,267,345 establishes broad composition-of-matter coverage for aryl trifluoroethylamines of formula I, wherein the aryl ring may bear substituents including lower alkyl groups (such as methyl) at the R1 and R2 positions [1]. The 2,3-dimethylphenyl substitution pattern falls within the claimed generic scope, and compounds in this class are described as possessing hypotensive properties with only very weak neurological side effects, enabling use as antihypertensive drugs without sedation or sleepiness [1]. This patent precedent confirms the pharmacological relevance of the dimethyl-substituted aryl trifluoroethylamine scaffold and provides freedom-to-operate context for industrial research programs.

Antihypertensive Aryl trifluoroethylamine Patent landscape

Recommended Procurement Scenarios for 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine Based on Quantitative Evidence


Cysteine Protease Inhibitor Lead Optimization: Cathepsin K and Cruzain Programs

For medicinal chemistry teams developing cathepsin K inhibitors for osteoporosis or cruzain inhibitors for Chagas disease, 1-(2,3-dimethyl-phenyl)-2,2,2-trifluoro-ethylamine provides a chiral amine building block that can serve as the P2 aryl cap in trifluoroethylamine-based peptidomimetics. The class-level evidence demonstrates 10- to 20-fold potency improvement over amide-linked comparators [1] and enzymatic stability against amidase cleavage [2]. The 2,3-dimethyl substitution pattern offers a distinct steric profile for exploring S2 pocket complementarity compared to the 2,4- or 3,5-dimethyl isomers [3]. Procurement of both racemate and single enantiomers enables cost-effective SAR screening followed by enantiopure candidate advancement .

Fluorinated Peptidomimetic Synthesis with Non-Basic Amide Isostere Requirement

When designing peptidomimetics that require a non-basic amide bond replacement capable of donating a hydrogen bond to backbone carbonyls (e.g., Gly66 in cathepsin K), the trifluoroethylamine unit with its pKa of ~5.7 ensures >99.9% neutral species at physiological pH, whereas conventional ethylamine analogs (pKa >10) would introduce a charged ammonium center detrimental to passive membrane permeability and target binding [1]. The 2,3-dimethylphenyl variant provides additional hydrophobic contact surface relative to the unsubstituted phenyl analog (LogP 2.88 vs. ~1.8 for 1-phenyl-2,2,2-trifluoroethylamine) [2][3], which can be exploited to enhance binding affinity in lipophilic enzyme pockets.

Cardiovascular Drug Discovery: Aryl Trifluoroethylamine-Based Antihypertensive Agent Development

Based on U.S. Patent 4,267,345, aryl trifluoroethylamines including dimethyl-substituted variants exhibit hypotensive activity with minimal neurological side effects (sedation, sleepiness) [1]. Programs exploring next-generation antihypertensive agents can use the 2,3-dimethylphenyl-substituted scaffold as a starting point for SAR exploration, with the understanding that the dimethyl substitution pattern may modulate both potency and the side-effect profile relative to the unsubstituted phenyl lead compounds described in the patent [1]. The availability of enantiomerically resolved forms further enables investigation of stereospecific pharmacological effects [2].

Synthetic Methodology Development: Chiral Trifluoroethylamine Library Construction

For process chemistry and synthetic methodology groups, 1-(2,3-dimethyl-phenyl)-2,2,2-trifluoro-ethylamine serves as a representative substrate for developing and benchmarking enantioselective synthesis methods for 1-substituted-2,2,2-trifluoroethylamines [1]. The ortho-methyl group in the 2,3-substitution pattern introduces steric hindrance that provides a more stringent test of catalytic enantioselectivity compared to the unsubstituted or para-substituted analogs. The compound's commercial availability in racemic and both enantiomeric forms enables direct comparison of synthetic vs. resolution approaches, with the higher boiling point (246.2 °C) relative to the 1-phenyl analog (196.4 °C) [2][3] offering practical advantages in distillative purification of synthetic intermediates.

Quote Request

Request a Quote for 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.